1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride
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Overview
Description
“1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride” is a chemical compound with the CAS Number: 2225145-99-1 . It has a molecular weight of 161.63 and its molecular formula is C6H12ClN3 . It is typically stored in a dark place, under inert atmosphere, and in a freezer under -20°C . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11N3.ClH/c7-5-2-1-3-6(4-5)8-9-6;/h5H,1-4,7H2;1H . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a powder in physical form . It is stored in a dark place, under inert atmosphere, and in a freezer under -20°C . The boiling point information is not available .Scientific Research Applications
Synthesis of Spiro Compounds
1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride has been utilized in the synthesis of spiro compounds. In a study, selective irradiation of this compound in the presence of dimethyl acetylenedicarboxylate led to the formation of spiro-3H-pyrazole and other related products (Gstach & Kisch, 1982).
Chiroptical Properties
The chiroptical properties of the diazirine chromophore, including compounds like this compound, have been measured and studied. This research is significant for understanding the optical behaviors of such compounds (Shustov et al., 1990).
Electrophilic Amination of C-H-Acidic Compounds
This compound has been involved in studies focusing on the electrophilic amination of C-H-acidic compounds. This research explores the reactions and potential applications of this compound in various chemical processes (Andreae et al., 1992).
Novel Drug Discovery
This compound has been identified in the context of drug discovery, particularly in the development of novel chemical series active against various stages of human malaria parasite Plasmodium falciparum (Le Manach et al., 2021).
Drug Discovery Scaffolds
This compound has inspired the synthesis of novel spiro scaffolds for drug discovery. These scaffolds are derived from bioactive natural products and are designed for ease of conversion to lead generation libraries (Jenkins et al., 2009).
Diversity-Oriented Synthesis of Azaspirocycles
The compound has been used in the diversity-oriented synthesis of azaspirocycles. This approach involves multicomponent condensation to create functionalized pyrrolidines, piperidines, and azepines, which are important scaffolds for drug discovery (Wipf et al., 2004).
Safety and Hazards
The safety information available indicates that “1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride” has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Properties
IUPAC Name |
1,2-diazaspiro[2.5]oct-1-en-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c7-5-2-1-3-6(4-5)8-9-6;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYHHCUADCJHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)N=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225145-99-1 |
Source
|
Record name | 1,2-diazaspiro[2.5]oct-1-en-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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